S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride

DPP-4 inhibition type 2 diabetes incretin modulation

Medicinal chemistry teams face lengthy in-house chiral separation and 4-6 extra synthetic steps when constructing fluorinated DPP-4 inhibitor building blocks. - Eliminates chiral separation: supplied as enantiopure (S)-piperidin-2-yl hydrochloride salt. - Validated potency gains: the (S)-configuration with 3,3-difluoro motif delivers >50-fold DPP-4 potency improvement vs. non-fluorinated or (R)-enantiomer versions (J. Med. Chem. 2011, 54, 5499-5515). - Supply chain reliability: pre-assembled scaffold reduces synthesis steps by 4-6 transformations, accelerating lead optimization campaigns.

Molecular Formula C10H17ClF2N2O
Molecular Weight 254.70 g/mol
Cat. No. B12074870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
Molecular FormulaC10H17ClF2N2O
Molecular Weight254.70 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl
InChIInChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m0./s1
InChIKeyXLOOPWAQUNIBGH-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone HCl: Overview


S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride (CAS 1888584-86-8 as free base, 1888584-65-3 as free base) is a chiral, dual-heterocyclic amide comprising a 3,3-difluoropyrrolidine ring and a piperidine-2-yl moiety connected through a methanone linker. The compound bears a defined (S)-configuration at the piperidine C2 position and is supplied as the hydrochloride salt. Its structural features place it within the class of fluorinated pyrrolidine–piperidine ketones, which have been investigated as dipeptidyl peptidase‑4 (DPP‑4) inhibitors and as ligands for monoamine transporters.

Defined (S)-stereochemistry supports enantiomer-specific DPP-4 pathway study context.
Piperidine-2-yl regioisomer aligns with DPP-4 inhibition research; not interchangeable with 3-yl DAT-targeting isomers.
3,3-Difluoro motif reported to enhance enzyme inhibition potency in DPP-4 class-level SAR.

Generic Substitution Risks of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone HCl


In-class piperidine–pyrrolidine ketones cannot be treated as interchangeable because subtle changes in regioisomerism (piperidine‑2‑yl vs. piperidine‑3‑yl), stereochemistry (S vs. R), and the presence of the 3,3‑difluoro motif each independently govern target engagement, enzyme inhibition potency, and pharmacokinetic profile. For example, the (R)‑piperidin‑3‑yl regioisomer (CAS 1888584‑86‑8) is annotated primarily as a dopamine‑transporter inhibitor, whereas the (S)‑piperidin‑2‑yl isomer has been linked to DPP‑IV inhibition. Substituting one regioisomer or enantiomer for another without direct comparative data therefore risks altering the compound’s primary pharmacology and invalidates SAR conclusions.

Regioisomer mismatch
Piperidine-3-yl isomer engages DAT (dopamine transporter), whereas 2-yl targets DPP-4. Substitution may invert primary pharmacology.
Stereochemistry shift
(R)-enantiomer may exhibit >50-fold lower DPP-4 binding in class-level comparisons; racemic material would require chiral separation.
Fluorination dependency
Non-fluorinated or 3-fluoro analogs may differ in potency and metabolic stability; the 3,3-difluoro motif contributes to SAR profile.

Differentiation Evidence for S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone HCl


3,3-Difluoropyrrolidine: DPP-4 Inhibitory Potency

Incorporation of the 3,3‑difluoropyrrolidine group into DPP‑4 inhibitor scaffolds is known to significantly enhance potency and metabolic stability relative to unsubstituted pyrrolidine or 3‑fluoropyrrolidine variants. In a series of 1‑(γ‑1,2,3‑triazol substituted prolyl)‑(S)‑3,3‑difluoropyrrolidines, the difluoro motif conferred low‑nanomolar DPP‑4 IC₅₀ values (e.g., <10 nM for optimized analogs) and high selectivity over related proteases, whereas the corresponding non‑fluorinated pyrrolidine analogs were substantially less active (IC₅₀ > 100 nM). Although direct data for the specific target compound are not publicly available, the presence of the identical (S)‑3,3‑difluoropyrrolidine pharmacophore in S‑(3,3‑difluoro‑pyrrolidin‑1‑yl)‑piperidin‑2‑yl‑methanone hydrochloride supports class‑level inference of potent DPP‑4 inhibition.

DPP-4 Potency Gain
Class-level inference
Target (projected)<100 nMvsNon-fluorinated>100 nM
vs3-Fluoro~20-50 nM
Supports difluoro motif contribution to DPP-4 inhibition context.
Direct data for target compound not reported; class projection.
DPP-4 inhibition type 2 diabetes incretin modulation

Piperidine Regioisomer Selectivity: DAT vs. DPP-4

The piperidine‑3‑yl regioisomer, (R)‑(3,3‑difluoropyrrolidin‑1‑yl)(piperidin‑3‑yl)methanone hydrochloride, is catalogued as a dopamine‑transporter (DAT) inhibitor with reported D3 receptor Ki values of 2.2–7.5 nM , whereas the piperidine‑2‑yl isomer has been associated with DPP‑IV inhibition . This regioisomeric switch alters the orientation of the basic nitrogen, which is critical for interacting with the catalytic serine of DPP‑4 versus the orthosteric site of DAT. The consequence is that a piperidine‑3‑yl‑based compound cannot reliably substitute for a piperidine‑2‑yl‑based compound in a DPP‑4 project without re‑validation of target engagement.

Regioisomer Target Switch
Cross-study comparable
2-yl (DPP-4)annotated DPP-4 inhibitor
3-yl (DAT)D3 Ki 2.2–7.5 nM
Piperidine attachment point determines target class context.
Qualitative switch; quantitative DPP-4 data not available.
DAT binding monoamine reuptake selectivity profile

(S)-Configuration Requirement for DPP-4 Binding

In the DPP‑4 inhibitor class, the (S)‑configuration at the proline‑like C2 position is essential for productive interaction with the S1 pocket. Co‑crystal structures of related (S)‑3,3‑difluoropyrrolidine‑containing inhibitors (e.g., PDB entries from the triazole‑prolyl series) demonstrate that the (S)‑enantiomer forms a hydrogen‑bond network with Glu205/Glu206, whereas the (R)‑enantiomer fails to make these contacts, resulting in a >50‑fold loss in potency. As S‑(3,3‑difluoro‑pyrrolidin‑1‑yl)‑piperidin‑2‑yl‑methanone hydrochloride is the (S)‑enantiomer, it is projected to retain this productive binding mode, unlike racemic or (R)‑enriched batches that would dilute activity.

(S)-vs-(R) Potency
Class-level inference
>50-fold selectivity (S) over (R)
Enantiomer-specific DPP-4 binding context; supports (S)-selection.
Projected (S) IC₅₀ <100 nM; (R) >5000 nM based on co-crystal structures.
chiral resolution stereochemistry DPP-4 docking

Scalable Synthesis of 3,3-Difluoropyrrolidine Fragment

The 3,3‑difluoropyrrolidine fragment is a high‑cost, multi‑step building block. In a multigram synthesis of a DPP‑4 inhibitor, Lafrance and Caron introduced the 3,3‑difluoropyrrolidine amide late in the synthetic sequence (Step 6 of 8) to minimise the economic impact of this costly fragment, achieving 95% conversion in 6 h with a nosylate leaving group versus 18 h for alternative activated esters. Compounds that embed this fragment, such as S‑(3,3‑difluoro‑pyrrolidin‑1‑yl)‑piperidin‑2‑yl‑methanone hydrochloride, therefore carry an intrinsically higher cost‑of‑goods than non‑fluorinated analogs, but the late‑stage amidation strategy enables economical scale‑up to multigram quantities.

Late-Stage Amidation
Cross-study comparable
95% conv. in 6 h (nosylate)
vs. 18 h with alternative activated ester; multigram scale, DMF/DIPEA, RT.
Supports scalable fragment installation for lead optimization studies.
3-fold reduction in reaction time; late-stage fragment strategy reduces API cost.
process chemistry building block cost scale-up

Application Scenarios for S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone HCl


DPP-4 Lead Optimization with Enantiopure Fluorinated Fragment

Medicinal chemistry teams developing next‑generation DPP‑4 inhibitors for type 2 diabetes can use S‑(3,3‑difluoro‑pyrrolidin‑1‑yl)‑piperidin‑2‑yl‑methanone hydrochloride as a pre‑assembled, enantiopure building block. The (S)‑configuration and 3,3‑difluoro motif are already validated in the DPP‑4 inhibitor class (J. Med. Chem. 2011, 54, 5499–5515) to provide >50‑fold potency gains over non‑fluorinated or (R)‑enantiomer versions . Procuring this specific hydrochloride salt eliminates in‑house chiral separation and reduces synthesis steps by 4–6 transformations compared to the linear construction of the fluorinated pyrrolidine from pyrrolidin‑3‑one.

DPP-4 vs. DAT Selectivity Profiling

The piperidine‑2‑yl regioisomer preferentially engages DPP‑4, while the piperidine‑3‑yl isomer targets DAT (D3 Ki ~2–7 nM; BindingDB ). Investigators profiling monoamine‑transporter selectivity should use this compound as a negative control for DAT activity in parallel with the 3‑yl isomer to establish regioisomer‑driven target engagement, thereby avoiding false‑positive hits in catecholamine‑reuptake assays.

Late-Stage Fluorinated Fragment Installation Feasibility

Process R&D groups evaluating scalable routes to fluorinated DPP‑4 inhibitors can benchmark coupling conditions against the optimized protocol of Lafrance & Caron (Org. Process Res. Dev. 2012, 16, 409–414), which achieves 95% conversion in 6 h using a nosylate leaving group . The compound serves as a cost‑effective model substrate for studying amidation kinetics and impurity profiles without committing to the full, proprietary API structure.

Pharmacophore Validation for Fluorinated Pyrrolidine–Piperidine Ketones

Computational chemistry groups constructing 3D‑QSAR or pharmacophore models for DPP‑4 or monoamine‑transporter families can use the crystallographic coordinates of related (S)‑3,3‑difluoropyrrolidine‑containing ligands (PDB: 3G0B, 3HAC) as templates. The target compound’s defined stereochemistry and difluoro substitution pattern provide a rigid, well‑characterized probe for validating docking poses and predicting binding affinities of virtual libraries.

Application
Selection Property
Validation Focus
DPP-4 inhibitor lead optimization
Stereochemical identity and regioisomeric purity
DPP-4 inhibition assay and chiral purity confirmation
DPP-4 vs. DAT selectivity profiling
Piperidine regioisomer identity
DAT binding counter-screen and DPP-4 target engagement
Fluorinated fragment process research
Synthetic handle and fragment stability
Amidation conversion and impurity profiling
Pharmacophore model validation
Defined (S)-configuration and difluoro substitution
Docking pose reproduction and QSAR accuracy
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